2-[(5-Methylhexan-2-yl)amino]propan-1-ol

Organic Synthesis Medicinal Chemistry Building Block Sourcing

2-[(5-Methylhexan-2-yl)amino]propan-1-ol (CAS 1154991-67-9, PubChem CID is a secondary amino alcohol with molecular formula C₁₀H₂₃NO and a molecular weight of 173.30 g/mol. The compound features a branched 5-methylhexan-2-yl substituent on the nitrogen and a primary alcohol on the propan-1-ol backbone, distinguishing it architecturally from its positional isomers and chain-extended analogs within the broader amino alcohol class.

Molecular Formula C10H23NO
Molecular Weight 173.30 g/mol
Cat. No. B13281747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Methylhexan-2-yl)amino]propan-1-ol
Molecular FormulaC10H23NO
Molecular Weight173.30 g/mol
Structural Identifiers
SMILESCC(C)CCC(C)NC(C)CO
InChIInChI=1S/C10H23NO/c1-8(2)5-6-9(3)11-10(4)7-12/h8-12H,5-7H2,1-4H3
InChIKeyFXETWHWKIRGYIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(5-Methylhexan-2-yl)amino]propan-1-ol (CAS 1154991-67-9): Procurement-Grade Identity, Computed Physicochemical Profile, and Class Assignment


2-[(5-Methylhexan-2-yl)amino]propan-1-ol (CAS 1154991-67-9, PubChem CID 43499565) is a secondary amino alcohol with molecular formula C₁₀H₂₃NO and a molecular weight of 173.30 g/mol [1]. The compound features a branched 5-methylhexan-2-yl substituent on the nitrogen and a primary alcohol on the propan-1-ol backbone, distinguishing it architecturally from its positional isomers and chain-extended analogs within the broader amino alcohol class [1]. Computed physicochemical properties, including an XLogP3-AA of 2 and a topological polar surface area (TPSA) of 32.3 Ų, suggest a balanced hydrophilic-lipophilic profile that underpins its utility as a synthetic building block [1].

Structural Isomerism as a Procurement Risk: Why 2-[(5-Methylhexan-2-yl)amino]propan-1-ol Cannot Be Replaced by Its Positional Isomer 1-[(5-Methylhexan-2-yl)amino]propan-2-ol


A generic procurement strategy that treats all methylhexyl-aminopropanol variants as interchangeable ignores the fundamental impact of hydroxyl group position on reactivity, hydrogen-bonding networks, and downstream synthetic compatibility. 2-[(5-Methylhexan-2-yl)amino]propan-1-ol bears a primary alcohol, whereas its closest positional isomer, 1-[(5-Methylhexan-2-yl)amino]propan-2-ol (CAS 1154990-44-9), presents a secondary alcohol [1]. This single-atom shift alters oxidation pathways, esterification kinetics, and potential interactions with biological targets, directly influencing the fidelity of any structure-activity relationship (SAR) program or synthetic route that depends on a defined alcohol geometry. Moreover, the 1-[(5-Methylhexan-2-yl)amino]propan-2-ol isomer has been reported as commercially discontinued from multiple suppliers, introducing additional supply-chain risk for research continuity .

Head-to-Head Evidence Dossier: Quantified Differentiation of 2-[(5-Methylhexan-2-yl)amino]propan-1-ol from Its Closest Structural Analogs


Positional Isomerism and Hydroxyl Group Architecture: Primary vs. Secondary Alcohol Differentiates Reactivity Profile

2-[(5-Methylhexan-2-yl)amino]propan-1-ol features a primary hydroxyl group at the terminal position of the propanol backbone, whereas its closest positional isomer, 1-[(5-Methylhexan-2-yl)amino]propan-2-ol, contains a secondary hydroxyl group at the internal carbon 2 position [1]. This architectural distinction is quantified by the hydrogen bond donor and acceptor counts, which are identical in number (2 donors, 2 acceptors) but differ in spatial orientation and steric accessibility, impacting reactivity in acylation, oxidation, and etherification reactions [1]. The primary alcohol in the target compound is expected to exhibit faster esterification kinetics and greater susceptibility to mild oxidation conditions (e.g., TEMPO/bleach systems) compared to the secondary alcohol in the comparator, although direct experimental kinetic data under identical conditions is not publicly available for this exact comparator pair.

Organic Synthesis Medicinal Chemistry Building Block Sourcing

Computed Lipophilicity and Polarity: XLogP3-AA of 2.0 and TPSA of 32.3 Ų Support Balanced Partitioning Properties

The target compound possesses an experimentally computed XLogP3-AA value of 2.0 and a topological polar surface area (TPSA) of 32.3 Ų, as determined by PubChem computational methods [1]. This places it in a favorable range for both aqueous solubility and membrane permeability. In comparison, 2-Methyl-1-[(5-methylhexan-2-yl)amino]propan-2-ol (CAS 1343255-00-4), bearing a tertiary alcohol and an additional methyl group, has a higher molecular weight of 187.32 g/mol and is predicted to exhibit increased lipophilicity due to the quaternary carbon center, which reduces hydrogen-bonding capacity relative to its molecular weight . Similarly, 2-((5-Methylhexan-2-yl)amino)propane-1,3-diol (CAS 1485249-81-7) introduces a second hydroxyl group (MW = 189.30 g/mol), increasing polarity and water solubility but potentially at the expense of membrane permeability .

ADME Prediction Drug Design Physicochemical Profiling

Commercial Continuity Advantage: Target Compound Offers Active Supply vs. Discontinued Positional Isomer

Commercial availability analysis reveals a significant practical differentiation favoring the target compound. 2-[(5-Methylhexan-2-yl)amino]propan-1-ol (CAS 1154991-67-9) is actively stocked and available through specialty chemical suppliers such as AKSci, with a stated minimum purity specification of 95% and full quality assurance batch documentation available upon request . In contrast, the direct positional isomer 1-[(5-Methylhexan-2-yl)amino]propan-2-ol (CAS 1154990-44-9) has been reported as a discontinued product by a major European supplier (CymitQuimica), with no current fulfillment capability for either 10 mg or 100 mg quantities . This active-versus-discontinued status represents a practical procurement distinction that directly impacts research program continuity and reproducibility.

Chemical Procurement Supply Chain Management Research Continuity

Class-Level Patent Protection for Reactive Carbonyl Species Scavenging: Framework for Differentiation vs. Non-Amino Alcohol Scaffolds

The broader amino alcohol chemical class to which 2-[(5-Methylhexan-2-yl)amino]propan-1-ol belongs has been explicitly claimed in granted patents for blocking secondary products of lipid oxidative stress. US Patent 8,623,900 (assigned to Flamma S.p.A. and Università degli Studi di Milano) describes amino alcohol derivatives containing nitrogenous heterocyclic groups that demonstrate metabolic quenching activity toward reactive carbonyl compounds (RCCs) such as 4-hydroxynonenal (HNE) and malondialdehyde [1]. While the target compound itself lacks a heterocyclic group and therefore is not directly within the patent's core claims, its amino alcohol backbone is structurally antecedent to the patented carnosinol derivatives. Carnosinol, (2S)-2-(3-amino propanoylamino)-3-(1H-imidazol-5-yl)propanol, demonstrated dose-dependent attenuation of HNE adduct formation in rodent models of diet-induced obesity, providing quantitative in vivo validation for the amino alcohol scaffold class [2]. Compounds lacking the amino alcohol functionality (e.g., simple amines or alcohols alone) do not exhibit this dual reactivity profile.

Reactive Carbonyl Species Oxidative Stress Lipid Peroxidation Therapeutic Scavenging

Evidence-Backed Application Scenarios for 2-[(5-Methylhexan-2-yl)amino]propan-1-ol in Research and Industrial Procurement


Medicinal Chemistry Lead Optimization Targeting Carbonyl Stress Pathways

Research groups focused on developing reactive carbonyl species (RCS) scavengers for metabolic, inflammatory, or neurodegenerative disorders can leverage 2-[(5-Methylhexan-2-yl)amino]propan-1-ol as a structurally antecedent amino alcohol scaffold. The class-level patent protection (US 8,623,900) and the validated in vivo efficacy of the downstream carnosinol derivative provide a mechanistic rationale for scaffold-based optimization [1]. The compound's primary alcohol offers a synthetic handle for further derivatization (e.g., esterification or oxidation) that is not identically accessible in the secondary alcohol positional isomer .

Asymmetric Synthesis and Chiral Building Block Procurement

2-[(5-Methylhexan-2-yl)amino]propan-1-ol contains two undefined atom stereocenters, making it a candidate for chiral resolution or asymmetric synthesis programs [1]. The primary alcohol functionality enables selective protection/deprotection strategies, while the branched 5-methylhexan-2-yl group introduces steric bulk that can influence enantioselective transformations. In contrast, the discontinued status of the 1-[(5-Methylhexan-2-yl)amino]propan-2-ol positional isomer means that procurement of that alternative scaffold is not reliable for ongoing synthetic programs .

Physicochemical Property-Driven Candidate Selection for Drug Discovery

Computed physicochemical properties—XLogP3-AA of 2.0 and TPSA of 32.3 Ų—position 2-[(5-Methylhexan-2-yl)amino]propan-1-ol within favorable drug-like space (Lipinski compliance) for oral bioavailability prediction [1]. When compared to the more lipophilic 2-Methyl-1-[(5-methylhexan-2-yl)amino]propan-2-ol (MW 187.32) or the more polar 2-((5-Methylhexan-2-yl)amino)propane-1,3-diol (MW 189.30, two hydroxyl groups), the target compound offers a balanced profile that medicinal chemists can prioritize for hits requiring moderate lipophilicity without excessive hydrogen bonding .

Quality-Assured Building Block Sourcing for SAR Studies

For structure-activity relationship (SAR) campaigns requiring reproducible sourcing of a specific amino alcohol isomer with documented purity, 2-[(5-Methylhexan-2-yl)amino]propan-1-ol is available through AKSci with a minimum purity specification of 95% and full quality assurance batch documentation . The active supply status and availability from US-based stock (SF Bay, California) support continuity in multi-year research programs, whereas the discontinued isomer poses unacceptable supply risk.

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